molecular formula C22H23N5O2S B11423369 5-(Azepan-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

5-(Azepan-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11423369
M. Wt: 421.5 g/mol
InChI Key: MZVOIDJZGMCPIB-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with an azepane ring attached to the quinazoline structure. The sulfonyl group attached to the triazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE typically involves multi-step organic reactionsThe sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the triazoloquinazoline core .

Scientific Research Applications

1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The sulfonyl group plays a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    1,2,4-Triazoloquinazolines: These compounds share a similar core structure but differ in the position of the triazole ring.

    Quinazoline Derivatives: Compounds with variations in the substituents on the quinazoline ring.

    Sulfonylated Triazoles: Compounds with sulfonyl groups attached to triazole rings .

Uniqueness: 1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE is unique due to its specific combination of a triazoloquinazoline core with an azepane ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

5-(azepan-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline

InChI

InChI=1S/C22H23N5O2S/c1-16-10-12-17(13-11-16)30(28,29)22-21-23-20(26-14-6-2-3-7-15-26)18-8-4-5-9-19(18)27(21)25-24-22/h4-5,8-13H,2-3,6-7,14-15H2,1H3

InChI Key

MZVOIDJZGMCPIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCCC5

Origin of Product

United States

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